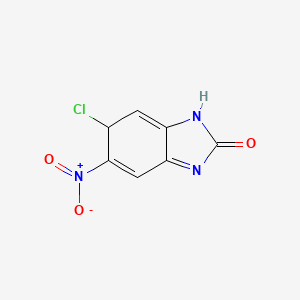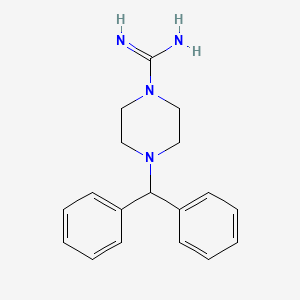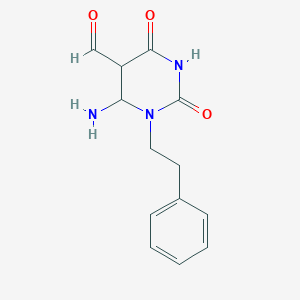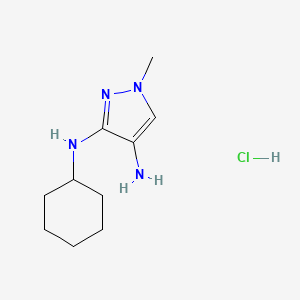
N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound with the molecular formula C10H18N4. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the pyrazole ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1-methyl-3,4-diaminopyrazole under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action are often related to its structural features, such as the presence of the cyclohexyl and methyl groups, which influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-3,4-diamine: Lacks the cyclohexyl group, resulting in different chemical properties and reactivity.
3-Cyclohexyl-1H-pyrazole-4-amine: Similar structure but with different substitution patterns on the pyrazole ring.
Uniqueness
N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to the combination of the cyclohexyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity .
Properties
CAS No. |
1431965-82-0 |
|---|---|
Molecular Formula |
C10H19ClN4 |
Molecular Weight |
230.74 g/mol |
IUPAC Name |
3-N-cyclohexyl-1-methylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C10H18N4.ClH/c1-14-7-9(11)10(13-14)12-8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3,(H,12,13);1H |
InChI Key |
AGEWCYMIVAEPAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)NC2CCCCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)
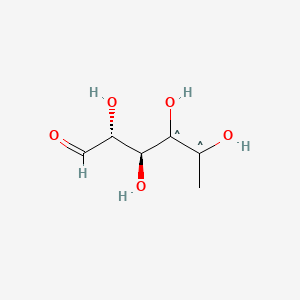
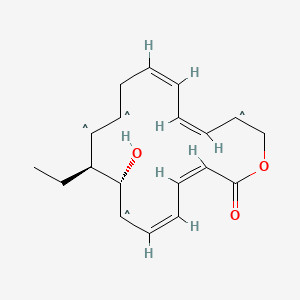
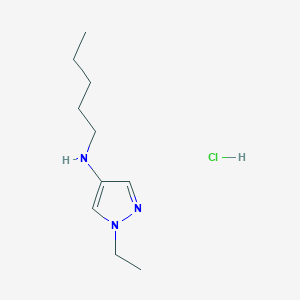

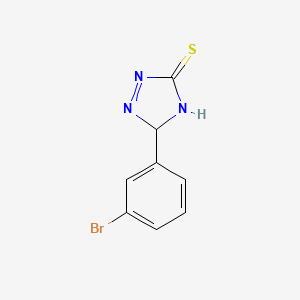
![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)
![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)
![2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B12348182.png)
